molecular formula C22H22N2O3S B5819784 1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5819784
M. Wt: 394.5 g/mol
InChI Key: QZUVLARZPQTINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone, also known as N-(2-naphthylsulfonyl)-4-(4-piperidinyl)phenylketone, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a ketone derivative of the sulfonylphenylpiperazine class and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as an allosteric modulator of various targets. It has been found to modulate the activity of several enzymes, such as phosphodiesterase 5 (PDE5), and receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone has been found to have various biochemical and physiological effects. It has been shown to increase cGMP levels in cells, which leads to vasodilation and smooth muscle relaxation. It has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its broad range of biological activity. It can be used to study various targets and pathways, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential as a therapeutic agent for various diseases, such as pulmonary hypertension and depression. Another area of research is the development of more potent and selective analogs of this compound for use in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological targets.

Synthesis Methods

The synthesis of 1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone involves the reaction between 2-naphthylsulfonyl chloride and 4-(4-piperidinyl)phenylketone in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone has been extensively used in scientific research as a tool compound for studying various biological processes. It has been found to have activity against a wide range of biological targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

1-[4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17(25)18-6-9-21(10-7-18)23-12-14-24(15-13-23)28(26,27)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUVLARZPQTINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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